molecular formula C13H15F3N2O2 B13966735 (R)-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate

(R)-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate

Cat. No.: B13966735
M. Wt: 288.27 g/mol
InChI Key: QAJIEILYBFHZAU-LLVKDONJSA-N
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Description

®-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate is a compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a chiral amine-derived iridacycle complex to catalyze the N-heterocyclization of primary amines with diols . This method provides a highly economical route to a wide range of diversely substituted enantioenriched pyrrolidines.

Industrial Production Methods

Industrial production of carbamates, including ®-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate, often involves the use of carbonylimidazolide in water with a nucleophile to provide an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . This method is advantageous as it does not require an inert atmosphere and allows for high purity products through simple filtration.

Chemical Reactions Analysis

Types of Reactions

®-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

®-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with target selectivity.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the stereochemistry of the molecule, allowing it to bind selectively to enantioselective proteins . This binding can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

®-benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound for medicinal chemistry and drug discovery.

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

benzyl N-[(3R)-pyrrolidin-3-yl]-N-(trifluoromethyl)carbamate

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)18(11-6-7-17-8-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m1/s1

InChI Key

QAJIEILYBFHZAU-LLVKDONJSA-N

Isomeric SMILES

C1CNC[C@@H]1N(C(=O)OCC2=CC=CC=C2)C(F)(F)F

Canonical SMILES

C1CNCC1N(C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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